molecular formula C10H21NO2 B13232837 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol

2-[(2-Methylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13232837
M. Wt: 187.28 g/mol
InChI Key: VGPZEEKOHLASGZ-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 It is an aminodiol, meaning it contains both amino and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 2-methylcyclohexylamine with 1,3-dihydroxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the product and ensure consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclohexyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-[(2-Methylcyclohexyl)amino]propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: This compound is structurally similar but lacks the methylcyclohexyl group.

    2-Amino-2-methyl-1,3-propanediol: Another similar compound with a different substitution pattern.

Uniqueness

2-[(2-Methylcyclohexyl)amino]propane-1,3-diol is unique due to the presence of the 2-methylcyclohexyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other aminodiols.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[(2-methylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c1-8-4-2-3-5-10(8)11-9(6-12)7-13/h8-13H,2-7H2,1H3

InChI Key

VGPZEEKOHLASGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(CO)CO

Origin of Product

United States

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